

Application Notes and Protocols for Nazartinib Mesylate in Xenograft Mouse Models

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Compound of Interest

Compound Name: Nazartinib Mesylate

Cat. No.: B12772453

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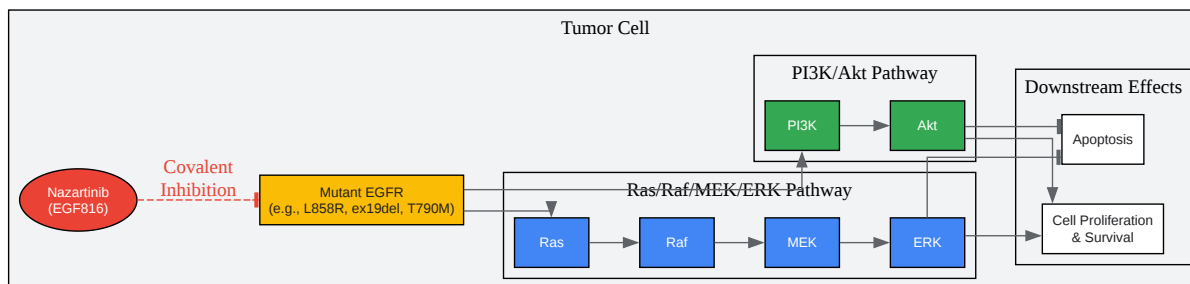
For Researchers, Scientists, and Drug Development Professionals

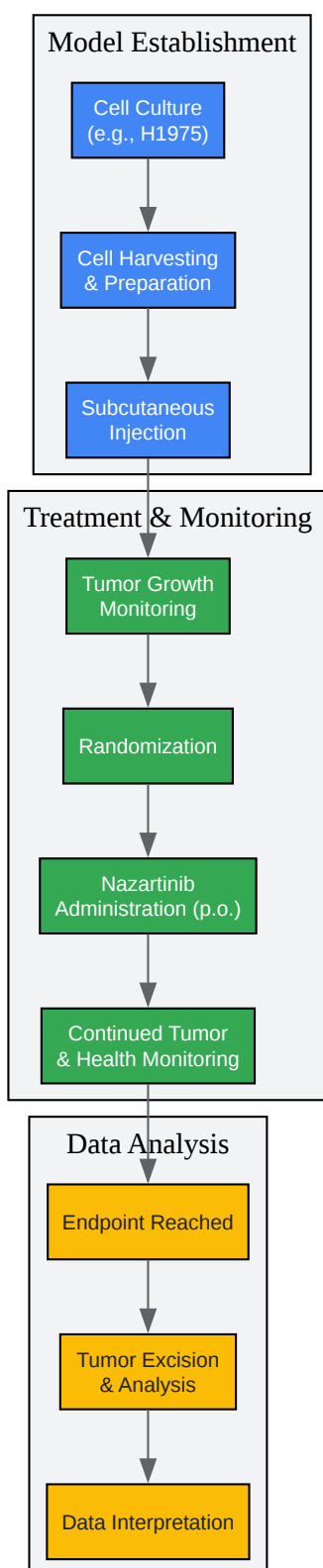
Introduction

Nazartinib (also known as EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant efficacy in non-clinical models and clinical trials for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, as well as the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][4] Nazartinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to the inhibition of EGFR-mediated signaling pathways and subsequent induction of apoptosis in tumor cells.[3] This document provides detailed application notes and protocols for the use of **Nazartinib Mesylate** in preclinical xenograft mouse models, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

Nazartinib is an orally available small molecule that selectively targets mutant forms of EGFR.[3] By forming a covalent bond, it irreversibly inhibits the kinase activity of EGFR, thereby blocking downstream signaling cascades crucial for tumor cell proliferation and survival.[3] The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways.[5] Inhibition of these pathways by Nazartinib leads to decreased phosphorylation of EGFR, Akt, and ERK, ultimately resulting in cell cycle arrest and apoptosis.[2][5][6]





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